methyl 3-bromo-2,5-dimethylbenzoate
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Overview
Description
Methyl 3-bromo-2,5-dimethylbenzoate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine and methyl groups, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2,5-dimethylbenzoate can be synthesized through a multi-step process. One common method involves the bromination of 2,5-dimethylbenzoic acid followed by esterification. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The resulting 3-bromo-2,5-dimethylbenzoic acid is then esterified using methanol and a strong acid catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification reactions can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2,5-dimethylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents with the oxidizing agent in excess.
Major Products
Nucleophilic Substitution: Produces substituted benzoates depending on the nucleophile used.
Reduction: Yields 3-bromo-2,5-dimethylbenzyl alcohol.
Oxidation: Forms 3-bromo-2,5-dimethylbenzoic acid.
Scientific Research Applications
Methyl 3-bromo-2,5-dimethylbenzoate is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of other substituted benzoates.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2,5-dimethylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic substitution, reduction, or oxidation. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dimethylbenzoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Methyl 3-bromo-4,5-dimethylbenzoate: Has a different substitution pattern, affecting its chemical reactivity and applications.
Methyl 2-bromo-3,5-dimethylbenzoate: The bromine atom is positioned differently, leading to variations in its chemical behavior.
Uniqueness
Methyl 3-bromo-2,5-dimethylbenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and methyl groups on the benzene ring allows for diverse chemical transformations and applications in various fields of research and industry.
Properties
CAS No. |
1805594-40-4 |
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Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
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